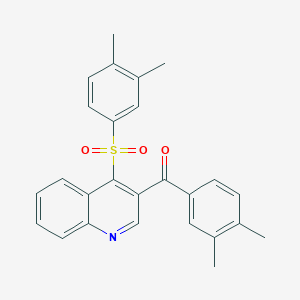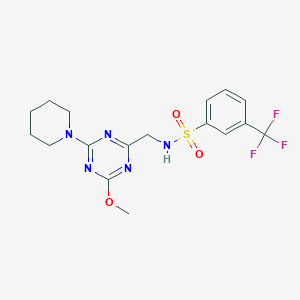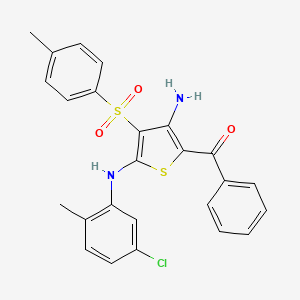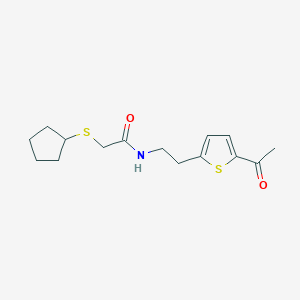
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide is a synthetic organic compound that features a thiophene ring substituted with an acetyl group and an ethyl chain, which is further connected to a cyclopentylthioacetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide typically involves multi-step organic reactions. A possible synthetic route could include:
Formation of the thiophene ring: Starting from a suitable precursor, the thiophene ring can be synthesized and functionalized with an acetyl group at the 5-position.
Introduction of the ethyl chain: The ethyl chain can be introduced via an alkylation reaction.
Attachment of the cyclopentylthioacetamide moiety: This step involves the reaction of the intermediate with cyclopentylthiol and acetamide under appropriate conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring and the thioether group can be oxidized under specific conditions.
Reduction: The acetyl group can be reduced to an alcohol or further to an alkane.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Conditions may vary depending on the specific substitution reaction, but typical reagents include halogens, acids, or bases.
Major Products Formed
The major products formed from these reactions would depend on the specific reaction conditions and reagents used. For example, oxidation of the thiophene ring could lead to sulfoxides or sulfones, while reduction of the acetyl group could yield alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Chemistry: As an intermediate in organic synthesis, it can be used to create more complex molecules.
Biology: It may serve as a probe or ligand in biochemical studies.
Industry: Use in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide would depend on its specific application. In a biological context, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological system under study.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclohexylthio)acetamide: Similar structure with a cyclohexyl group instead of a cyclopentyl group.
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(methylthio)acetamide: Contains a methylthio group instead of a cyclopentylthio group.
Uniqueness
N-(2-(5-acetylthiophen-2-yl)ethyl)-2-(cyclopentylthio)acetamide is unique due to the combination of its thiophene ring, acetyl group, and cyclopentylthioacetamide moiety. This unique structure may confer specific properties and reactivity that are not observed in similar compounds.
Eigenschaften
IUPAC Name |
N-[2-(5-acetylthiophen-2-yl)ethyl]-2-cyclopentylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2S2/c1-11(17)14-7-6-13(20-14)8-9-16-15(18)10-19-12-4-2-3-5-12/h6-7,12H,2-5,8-10H2,1H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RINCYUFAZXZCCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(S1)CCNC(=O)CSC2CCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
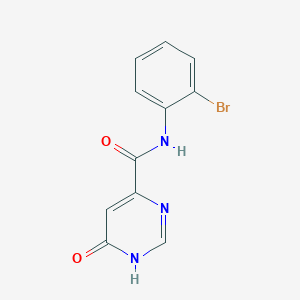
![N-[4-(2-thienyl)-2-pyrimidinyl]thiourea](/img/structure/B2769337.png)
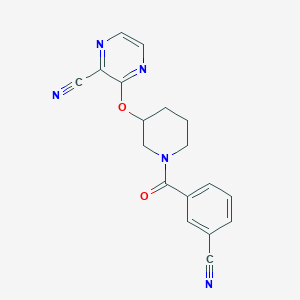
![ethyl 6-(4-butoxybenzoyl)imino-7-butyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate](/img/structure/B2769342.png)
![methyl 2-{[(4-tert-butylphenyl)methyl]sulfanyl}-3-(2-methoxyethyl)-4-oxo-3,4-dihydroquinazoline-7-carboxylate](/img/structure/B2769344.png)
![N-(4-(3-(pyridin-4-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)pentanamide](/img/structure/B2769345.png)
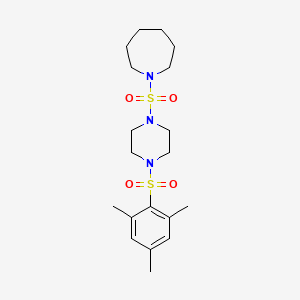
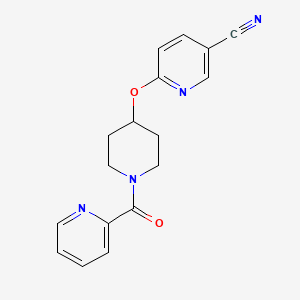
![N'-cycloheptyl-N-[2-(dimethylamino)-2-[4-(dimethylamino)phenyl]ethyl]ethanediamide](/img/structure/B2769351.png)
![(5Z)-3-[2-(4-hydroxyphenyl)ethyl]-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B2769352.png)
![2-[(2-Nitro-4-{[3-(trifluoromethyl)phenyl]sulfamoyl}phenyl)sulfanyl]acetic acid](/img/structure/B2769353.png)
